2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid

Catalog No.
S14026664
CAS No.
M.F
C10H14F3NO3
M. Wt
253.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic a...

Product Name

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid

IUPAC Name

2-[1-[(2,2,2-trifluoroacetyl)amino]cyclohexyl]acetic acid

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)8(17)14-9(6-7(15)16)4-2-1-3-5-9/h1-6H2,(H,14,17)(H,15,16)

InChI Key

WLBCOWXHVMHJAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)NC(=O)C(F)(F)F

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid, also known as 2-cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid, is a synthetic organic compound characterized by its molecular formula C10H14F3NO3C_{10}H_{14}F_{3}NO_{3} and a molecular weight of 253.22 g/mol. This compound features a cyclohexyl group attached to an acetic acid moiety and a trifluoroacetamido group, which contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:

  • IUPAC Name: 2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid
  • InChI Key: SELLUZIYVGEZCW-UHFFFAOYSA-N
  • Canonical SMILES: C1CCC(CC1)C(C(=O)O)NC(=O)C(F)(F)F

The trifluoroacetamido group is particularly notable for enhancing the compound's stability and reactivity, making it a valuable candidate for various applications in chemistry and biology.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide to yield oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to produce reduced derivatives.
  • Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions with amines or thiols, leading to various substituted derivatives.

Common reagents and conditions for these reactions include:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAmines or thiolsBase (e.g., sodium hydroxide)

Research indicates that 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid exhibits potential biological activities. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The trifluoroacetamido group enhances binding affinity to these targets, which may lead to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, suggesting potential applications in therapeutic contexts such as anti-inflammatory and analgesic treatments.

The synthesis of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid typically involves several key steps:

  • Formation of Cyclohexyl Group: Hydrogenation of benzene in the presence of a suitable catalyst (e.g., palladium on carbon).
  • Introduction of Trifluoroacetamido Group: Reaction of cyclohexylamine with trifluoroacetic anhydride under controlled conditions to form the trifluoroacetamido derivative.
  • Formation of Acetic Acid Moiety: The trifluoroacetamido derivative is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to yield the final product.

Industrial production may follow similar synthetic routes but on a larger scale using continuous flow systems and quality control measures like high-performance liquid chromatography (HPLC).

The compound has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its effects on enzyme inhibition and receptor binding.
  • Medicine: Explored for therapeutic properties including anti-inflammatory and analgesic effects.
  • Industry: Utilized in developing new materials and chemical processes .

Studies have shown that 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid interacts with specific enzymes and receptors, leading to alterations in their activity. These interactions are crucial for understanding the compound's biological effects and potential therapeutic uses. The trifluoroacetamido moiety is particularly important in enhancing binding affinity and specificity towards target proteins .

Several compounds share structural similarities with 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid:

  • (2R)-2-cyclohexyl-2-(acetamido)acetic acid: Lacks the trifluoro group.
  • (2R)-2-cyclohexyl-2-(fluoroacetamido)acetic acid: Contains a single fluorine atom instead of three.
  • (2R)-2-cyclohexyl-2-(chloroacetamido)acetic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid lies in its trifluoroacetamido group, which significantly enhances its stability and reactivity compared to similar compounds. This feature makes it particularly valuable for various applications in research and industry .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

253.09257779 g/mol

Monoisotopic Mass

253.09257779 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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